Oral ACE inhibitor research faces absorption and stability hurdles. Enalapril Maleate (CAS 76095-16-4), a stable maleate salt prodrug, solves these with predictable oral bioavailability. • Prodrug design bypasses enalaprilat’s poor GI absorption for consistent in-vivo performance. • Absence of sulfhydryl group prevents oxidative degradation, ensuring formulation stability and longer shelf-life compared to Captopril. • Thermal decomposition onset ~150°C allows robust scale-up and process development under thermal stress. • Available as high-purity powder for immediate global shipping.
Enalapril Maleate is the stable, crystalline maleate salt of Enalapril, a second-generation angiotensin-converting enzyme (ACE) inhibitor. It functions as a prodrug, which is metabolically hydrolyzed in the liver to its active diacid metabolite, enalaprilat. This specific salt form is engineered for enhanced stability and is sparingly soluble in water, making it highly suitable for oral solid dosage formulations in pharmaceutical research and manufacturing. Its primary application is in the development of treatments for hypertension and heart failure, where reliable oral absorption and consistent pharmacokinetic performance are critical.
Direct substitution of Enalapril Maleate with its active metabolite, enalaprilat, is non-viable for oral applications due to enalaprilat's poor absorption from the gastrointestinal tract. Enalapril was specifically designed as a prodrug to overcome this limitation, ensuring effective oral bioavailability. Similarly, substituting with a first-generation ACE inhibitor like Captopril introduces significant physicochemical differences. Captopril's sulfhydryl group makes it susceptible to oxidative degradation, forming disulfide dimers, which can impact formulation stability and shelf-life. Enalapril Maleate lacks this sulfhydryl moiety, offering a more stable chemical profile for development and manufacturing. Therefore, the selection of Enalapril Maleate is a deliberate choice for oral formulation stability and predictable in-vivo performance.
Enalapril Maleate is a prodrug specifically designed to ensure gastrointestinal absorption, a critical feature its active metabolite, enalaprilat, lacks. Following oral administration, Enalapril Maleate is well-absorbed, with reports of approximately 60% absorption, and is subsequently converted to enalaprilat. In stark contrast, enalaprilat itself is poorly absorbed when administered orally, making it unsuitable for oral dosage forms and requiring intravenous administration for therapeutic effect.
| Evidence Dimension | Oral Bioavailability / Absorption |
| Target Compound Data | Approx. 60% oral absorption |
| Comparator Or Baseline | Enalaprilat: Poorly absorbed orally |
| Quantified Difference | Viable for oral administration vs. non-viable |
| Conditions | In vivo, oral administration route. |
This fundamental difference is the primary reason for procuring Enalapril Maleate over enalaprilat for any research or product development involving oral delivery.
Enalapril Maleate exhibits a well-defined thermal profile, critical for process control in manufacturing. Thermogravimetric analysis (TGA) shows the compound is stable up to approximately 148-154°C, after which thermal decomposition begins. Differential Scanning Calorimetry (DSC) shows a characteristic sharp endothermic peak around 153°C, corresponding to its melting point, immediately followed by decomposition. This predictable thermal behavior is essential for developing robust manufacturing processes like granulation and drying, ensuring the compound's integrity is maintained.
| Evidence Dimension | Thermal Decomposition Onset |
| Target Compound Data | Stable up to ~148-154°C |
| Comparator Or Baseline | Baseline thermal profile for process validation |
| Quantified Difference | Provides a clear upper temperature limit for processing. |
| Conditions | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), typically under nitrogen atmosphere with a heating rate of 10°C/min. |
A defined thermal profile allows process chemists and formulators to set precise, safe operating limits for manufacturing steps, preventing degradation and ensuring batch-to-batch consistency.
While both are effective ACE inhibitors, Enalapril Maleate and Lisinopril have fundamentally different pharmacokinetic pathways. Enalapril is a prodrug requiring hepatic conversion to active enalaprilat, with peak plasma concentrations of enalaprilat occurring ~3-4 hours post-dose. In contrast, Lisinopril is an active drug that does not undergo metabolism. This distinction is critical in experimental design; for instance, Lisinopril may be more suitable for models with compromised liver function, whereas Enalapril's prodrug nature could be leveraged in specific drug metabolism studies. Furthermore, the time to peak concentration (Tmax) for enalaprilat is typically 3-4 hours, while for lisinopril it is longer, at approximately 6 hours.
| Evidence Dimension | Time to Peak Plasma Concentration (Tmax) of Active Form |
| Target Compound Data | Enalaprilat (from Enalapril): ~3-4 hours |
| Comparator Or Baseline | Lisinopril: ~6 hours |
| Quantified Difference | Enalaprilat reaches peak concentration ~2-3 hours faster than Lisinopril. |
| Conditions | Single oral dose administration in human subjects. |
Selecting Enalapril Maleate over Lisinopril (or vice-versa) depends on the specific pharmacokinetic profile required for the experimental model, such as the need for a prodrug mechanism or a faster onset of peak concentration.
The primary use case is the development of tablets and capsules for oral administration. Its established oral bioavailability, a direct consequence of its prodrug design to bypass the poor absorption of enalaprilat, makes it the required choice for any project targeting oral delivery routes.
Ideal for use as a reference compound in studies comparing different ACE inhibitors. Its distinct prodrug metabolism and pharmacokinetic profile, including a faster time to peak concentration than Lisinopril, allow researchers to investigate the specific effects of different absorption and metabolism pathways on therapeutic outcomes.
The well-characterized thermal stability profile of Enalapril Maleate, with a clear decomposition onset around 150°C, makes it a suitable candidate for process development and scale-up studies where thermal stress (e.g., during drying or milling) is a critical parameter to control for impurity formation.
Corrosive;Irritant;Health Hazard